molecular formula C20H24N2O3S B7031803 N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide

N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B7031803
M. Wt: 372.5 g/mol
InChI Key: BRZIBROUDZUPRM-UHFFFAOYSA-N
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Description

N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, a cyclopropyl group, and an oxolane ring

Properties

IUPAC Name

N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-14-20(8-9-20)13-22(12-15-5-2-1-3-6-15)19(24)17-11-21-18(26-17)16-7-4-10-25-16/h1-3,5-6,11,16,23H,4,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZIBROUDZUPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC=C(S2)C(=O)N(CC3=CC=CC=C3)CC4(CC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Oxolane Ring Formation: The oxolane ring (tetrahydrofuran) can be synthesized via ring-closing reactions of diols or through the use of epoxides.

    Final Coupling: The final step involves coupling the synthesized fragments using amide bond formation techniques, such as the use of carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the thiazole ring can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, making it useful in drug discovery.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications in the treatment of diseases due to its bioactive properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate: Ester derivative with different reactivity.

Uniqueness

N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, a cyclopropyl group, and an oxolane ring, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

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